Cas no 260065-86-9 ((1R,2S)-2-aminocyclohexan-1-ol)

(1R,2S)-2-aminocyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R,2S)-2-Aminocyclohexanol
- cis-1-amino-2-hydroxycyclohexane
- cis-2-amino-cyclohexanol
- cis-2-hydroxycyclohexanamine
- (1R,2S)-2-aminocyclohexan-1-ol
- AKOS016843837
- E83757
- cis-2-Aminocyclohexanol
- Cyclohexanol, 2-amino-, (1R,2S)-rel-
- PS-15578
- cis-2-Amino-cyclohexane-1-ol
- DB-008724
- SCHEMBL409749
- EN300-100806
- 260065-86-9
- cis-(+/-)-2-aminocyclohexanol
- Cyclohexanol, 2-amino-, (1R,2S)-
- F89022
- (1R*,2S*)-2-aminocyclohexanol
- MFCD12407412
- 2-Aminocyclohexanol, cis
- 931-15-7
- CS-0030060
-
- MDL: MFCD11618002
- インチ: InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
- InChIKey: PQMCFTMVQORYJC-NTSWFWBYSA-N
- ほほえんだ: N[C@H]1CCCC[C@H]1O
計算された属性
- せいみつぶんしりょう: 115.10000
- どういたいしつりょう: 115.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 74.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- 密度みつど: 1.037±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 89.5 ºC
- ふってん: 201.1±33.0 ºC (760 Torr),
- フラッシュポイント: 75.4±25.4 ºC,
- ようかいど: 可溶性(189 g/l)(25ºC)、
- PSA: 46.25000
- LogP: 0.94890
(1R,2S)-2-aminocyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93570-5G |
(1R,2S)-2-aminocyclohexan-1-ol |
260065-86-9 | 97% | 5g |
¥ 1,452.00 | 2023-03-14 | |
Enamine | EN300-100806-0.1g |
(1R,2S)-2-aminocyclohexan-1-ol |
260065-86-9 | 95% | 0.1g |
$49.0 | 2023-10-28 | |
Chemenu | CM201235-5g |
(1R,2S)-2-Aminocyclohexanol |
260065-86-9 | 95% | 5g |
$528 | 2021-06-15 | |
Chemenu | CM201235-10g |
(1R,2S)-2-Aminocyclohexanol |
260065-86-9 | 95% | 10g |
$795 | 2021-06-15 | |
Chemenu | CM201235-25g |
(1R,2S)-2-Aminocyclohexanol |
260065-86-9 | 95% | 25g |
$1328 | 2021-06-15 | |
Enamine | EN300-100806-10.0g |
(1R,2S)-2-aminocyclohexan-1-ol |
260065-86-9 | 10g |
$295.0 | 2023-06-10 | ||
eNovation Chemicals LLC | Y1010029-25G |
(1R,2S)-2-aminocyclohexan-1-ol |
260065-86-9 | 97% | 25g |
$985 | 2024-05-23 | |
Enamine | EN300-100806-1.0g |
(1R,2S)-2-aminocyclohexan-1-ol |
260065-86-9 | 1g |
$56.0 | 2023-06-10 | ||
Enamine | EN300-100806-2.5g |
(1R,2S)-2-aminocyclohexan-1-ol |
260065-86-9 | 95% | 2.5g |
$102.0 | 2023-10-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93570-10g |
(1R,2S)-2-aminocyclohexan-1-ol |
260065-86-9 | 97% | 10g |
¥2579.0 | 2024-04-21 |
(1R,2S)-2-aminocyclohexan-1-ol 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
(1R,2S)-2-aminocyclohexan-1-olに関する追加情報
Comprehensive Overview of (1R,2S)-2-Aminocyclohexan-1-ol (CAS No. 260065-86-9)
(1R,2S)-2-Aminocyclohexan-1-ol (CAS No. 260065-86-9) is a chiral compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and potential applications in drug development.
The chemical structure of (1R,2S)-2-Aminocyclohexan-1-ol consists of a cyclohexane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms. The specific arrangement of these functional groups in the (1R,2S) configuration imparts distinct properties to the molecule, making it a valuable building block for the synthesis of more complex molecules.
In recent years, the study of chiral amines and alcohols has been a focal point in the development of new pharmaceuticals. The enantiomeric purity of such compounds is essential for their efficacy and safety. (1R,2S)-2-Aminocyclohexan-1-ol has been extensively studied for its potential as a chiral auxiliary in asymmetric synthesis, where it can help control the stereochemistry of reaction products.
One of the key applications of (1R,2S)-2-Aminocyclohexan-1-ol is in the synthesis of β-amino alcohols, which are important intermediates in the production of various drugs. These compounds are often used as precursors for the synthesis of antibiotics, antivirals, and other therapeutic agents. The ability to control the stereochemistry during synthesis is critical for ensuring that the final product has the desired biological activity.
Recent research has also explored the use of (1R,2S)-2-Aminocyclohexan-1-ol in catalytic asymmetric reactions. Catalysts derived from this compound have shown high enantioselectivity in various transformations, such as hydrogenations and aldol reactions. This makes (1R,2S)-2-Aminocyclohexan-1-ol an attractive choice for industrial processes that require high yields and purity.
In addition to its synthetic utility, (1R,2S)-2-Aminocyclohexan-1-ol has been investigated for its potential biological activities. Studies have shown that this compound can modulate certain biological pathways and may have therapeutic applications. For example, it has been reported to exhibit neuroprotective effects in cellular models of neurodegenerative diseases. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
The physical properties of (1R,2S)-2-Aminocyclohexan-1-ol, such as its solubility and stability, are important considerations for both laboratory and industrial settings. This compound is generally stable under standard conditions but may require careful handling to maintain its enantiomeric purity. Techniques such as chromatography and crystallization are commonly used to purify and characterize this compound.
Safety and environmental considerations are also important when working with (1R,2S)-2-Aminocyclohexan-1-ol. While it is not classified as a hazardous material, proper safety protocols should be followed to ensure safe handling and disposal. This includes using appropriate personal protective equipment (PPE) and following guidelines for waste management.
In conclusion, (1R,2S)-2-Aminocyclohexan-1-ol (CAS No. 260065-86-9) is a versatile chiral compound with significant potential in various areas of chemical and pharmaceutical research. Its unique stereochemistry makes it an invaluable tool for asymmetric synthesis and drug development. Ongoing research continues to uncover new applications and properties of this compound, highlighting its importance in modern chemistry.
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